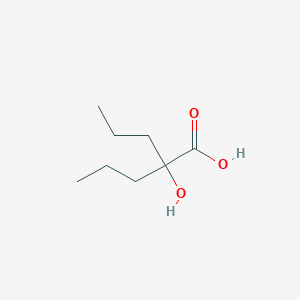
2-Hydroxy-2-propylpentanoic acid
Vue d'ensemble
Description
2-Hydroxy-2-propylpentanoic acid is a type of organic compound . It is also known as 2-Propylpentanoic acid, which is a short-chain fatty acid and is widely used as a major drug in the treatment of epilepsy and in the control of several types of seizures .
Synthesis Analysis
The synthesis of 2-Hydroxy-2-propylpentanoic acid involves various biochemical processes. One such process is the D-2-hydroxyacid dehydrogenases (2HADHs) pathway . This pathway contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications .Applications De Recherche Scientifique
Analysis of Wine Aroma Compounds
A study optimized a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-2-methylbutanoic acid (2OH2MB) and related compounds, in wines and alcoholic beverages. This research is crucial for understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Ionic Liquids in Catalysis
Research on substituted amines-based ionic liquids, using aliphatic carboxylic acids such as pentanoic acid, revealed their potential in catalytic activities. These ionic liquids, including derivatives of 2-hydroxy ethylammonium pentanoate, have been studied for their physico-chemical properties and catalytic efficiency in aldol condensation processes (Iglesias et al., 2010).
Anti-Cancer Potential
Valproic acid, a derivative of 2-propylpentanoic acid, has shown promise as a potential therapeutic agent for gastric cancer. It targets specific signaling pathways, inhibiting cell proliferation and inducing apoptosis through the modulation of specific genetic factors (Sun et al., 2020).
Drug Synthesis and Modifications
The pharmacological properties of 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid have been evaluated, demonstrating its potential as a new drug with antiepileptic and analgesic activities (Malygin & Yasnetsov, 2021).
Chemical Structure and Toxicity Analysis
A study conducted on branched carboxylic acids, including 2-propylpentanoic acid, used transcriptomics and other mode-of-action-based methods to assess their toxicity and chemical properties. This research supports the use of these acids in safer drug development and environmental applications (Wu et al., 2022).
Synthesis of Biodegradable Polymers
Research into the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, highlights its significance in developing polymers with tailored physicochemical properties. This has implications for environmentally friendly material science applications (Zhang, Ren, & Baker, 2014).
Optimization of Chemical Processes
Studies on 2-aminopentane-1,5-diol derivatives have led to advancements in chemo- and regioselective acylation processes, beneficial for the optimization of various chemical synthesis procedures (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Molecular Docking and Quantum Computational Studies
Quantum computational and spectroscopic studies on derivatives of 2-phenylbutanoic acid, including 2-hydroxy-2-phenylbutanoic acid, provide insights into their potential as drug candidates. This includes analysis of their interactions with proteins, important for drug development (Raajaraman, Sheela, & Muthu, 2019).
Bioremediation and Environmental Applications
The role of enzymes such as laccase in the bioremediation of environmental pollutants like Bisphenol A has been studied, showcasing the utility of 2-hydroxy compounds in environmental clean-up processes (Chhaya & Gupte, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVRKWAUNYOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310595 | |
| Record name | 2-hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-propylpentanoic acid | |
CAS RN |
3639-22-3 | |
| Record name | 2-Hydroxy-2-propylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-propylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3639-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



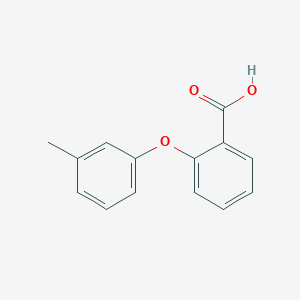
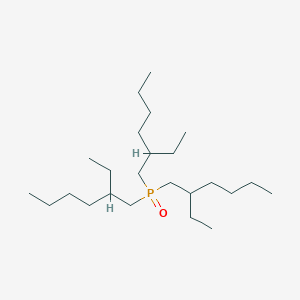
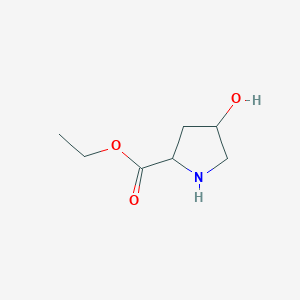
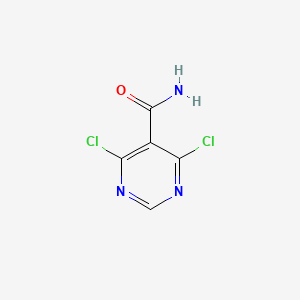
![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)
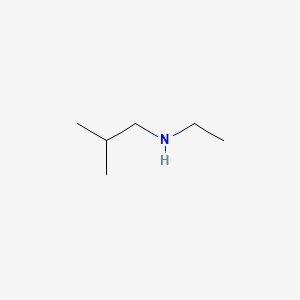
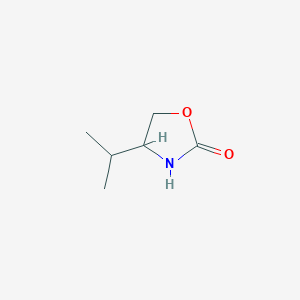

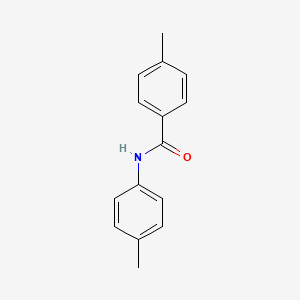
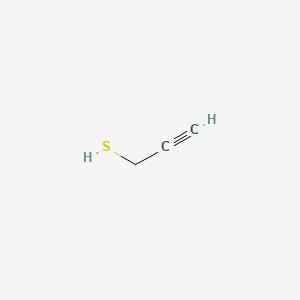
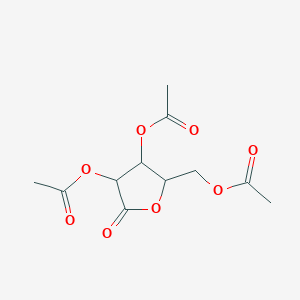
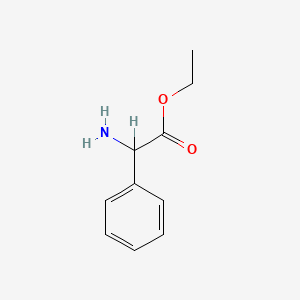
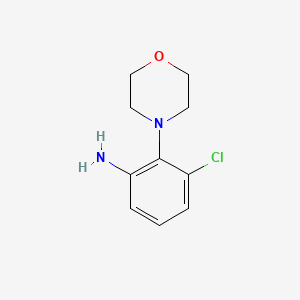
![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)